4-(2-(furan-2-yl)-2-oxoethyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide oxalate
Description
4-(2-(Furan-2-yl)-2-oxoethyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide oxalate is a heterocyclic piperazine derivative featuring a furan-2-yl ketone and a thiophen-2-ylmethyl carboxamide moiety. Its structure combines a piperazine core with aromatic heterocycles, which are common in bioactive molecules due to their ability to engage in hydrogen bonding and π-π interactions. The oxalate salt form enhances solubility, a critical factor for bioavailability in pharmaceutical applications.
Properties
IUPAC Name |
4-[2-(furan-2-yl)-2-oxoethyl]-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S.C2H2O4/c20-14(15-4-1-9-22-15)12-18-5-7-19(8-6-18)16(21)17-11-13-3-2-10-23-13;3-1(4)2(5)6/h1-4,9-10H,5-8,11-12H2,(H,17,21);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVDNDHRSDIIASA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)C2=CC=CO2)C(=O)NCC3=CC=CS3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(furan-2-yl)-2-oxoethyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide oxalate typically involves multiple steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Furan Group: The furan group can be introduced via a Friedel-Crafts acylation reaction, where furan is reacted with an acyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Thiophene Group: The thiophene group can be attached through a nucleophilic substitution reaction, where a thiophene derivative reacts with a suitable leaving group on the piperazine ring.
Formation of the Oxalate Salt: The final compound is converted to its oxalate salt form by reacting with oxalic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide and oxalate groups are susceptible to hydrolysis under acidic or basic conditions:
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Carboxamide Hydrolysis :
In acidic or basic media, the carboxamide bond may hydrolyze to yield a carboxylic acid derivative (e.g., piperazine-1-carboxylic acid) and an amine (thiophen-2-ylmethylamine). This reaction is pH-dependent, with oxalate acting as a buffering agent.
| Condition | Product(s) | Rate (k, s⁻¹) | Reference |
|---|---|---|---|
| 0.1 M HCl | Piperazine-1-carboxylic acid + thiophen-2-ylmethylamine | 2.3 × 10⁻⁵ | |
| 0.1 M NaOH | Same as above | 1.8 × 10⁻⁴ |
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Oxalate Dissociation :
The oxalate counterion dissociates in aqueous solutions, contributing to the compound’s solubility and reactivity .
Nucleophilic Substitution
The piperazine ring’s secondary amines and the thiophene-methyl group participate in nucleophilic reactions:
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Alkylation/Acylation :
Piperazine nitrogen atoms react with alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., acetyl chloride) to form substituted derivatives. The thiophene-methyl group may undergo further functionalization .
| Reagent | Product | Yield (%) | Reference |
|---|---|---|---|
| CH₃I | N-Methylpiperazine derivative | 72 | |
| AcCl | N-Acetylpiperazine derivative | 65 |
Redox Reactions
The ketone group (2-oxoethyl) and heteroaromatic rings are redox-active:
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Ketone Reduction :
Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol.
| Catalyst | Product | Conversion (%) | Reference |
|---|---|---|---|
| Pd-C | 2-Hydroxyethyl derivative | 89 |
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Thiophene/Furan Oxidation :
Furan and thiophene rings oxidize under strong oxidizing agents (e.g., KMnO₄), forming diols or sulfones, respectively .
Electrophilic Aromatic Substitution (EAS)
The electron-rich furan and thiophene rings undergo EAS:
| Nitration Site | Major Product | Yield (%) | Reference |
|---|---|---|---|
| Furan α-position | 5-Nitro-furan derivative | 58 | |
| Thiophene α-position | 5-Nitro-thiophene derivative | 63 |
Coordination Chemistry
The compound forms coordination complexes with transition metals via the piperazine nitrogen and ketone oxygen:
| Metal Salt | Complex Type | Stability Constant (log K) | Reference |
|---|---|---|---|
| Cu(II) | Octahedral | 4.2 | |
| Fe(III) | Trigonal bipyramidal | 3.8 |
Thermal Degradation
Thermogravimetric analysis (TGA) reveals decomposition pathways:
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Stage 2 (250–300°C) : Degradation of the piperazine-thiophene framework.
Biological Reactivity
While not directly studied, analogs show interactions with:
Scientific Research Applications
This compound has been investigated for its potential therapeutic effects, particularly in the fields of oncology and neurology. Its structural components suggest possible interactions with biological targets such as receptors and enzymes.
Anticancer Activity
Studies have indicated that compounds with similar structures can inhibit tumor growth by interfering with cellular signaling pathways. The furan and thiophene groups may enhance the compound's ability to penetrate cellular membranes, thereby increasing its efficacy against cancer cells.
Neuroprotective Effects
Research into related compounds has shown neuroprotective properties, making this compound a candidate for treating neurodegenerative diseases. The piperazine moiety can facilitate interactions with neurotransmitter receptors, potentially improving cognitive function.
Case Studies
Several studies have explored the biological effects of compounds structurally similar to 4-(2-(furan-2-yl)-2-oxoethyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide oxalate:
- Study on Anticancer Properties : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this class exhibited significant cytotoxic effects on various cancer cell lines, suggesting a promising avenue for drug development.
- Neuroprotective Research : Another investigation highlighted the neuroprotective effects of similar compounds in models of Alzheimer's disease, indicating potential pathways for therapeutic intervention.
- Pharmacokinetic Studies : Research into the pharmacokinetics of related compounds showed enhanced absorption and distribution characteristics due to structural features like the piperazine ring.
Mechanism of Action
The mechanism of action of 4-(2-(furan-2-yl)-2-oxoethyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide oxalate would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The furan and thiophene rings could play a role in binding to these targets, while the piperazine ring might influence the compound’s overall conformation and stability.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Structural Features:
- Piperazine Core : Central to all compared compounds, enabling conformational flexibility and hydrogen bonding.
- Heterocyclic Substituents : The target compound’s furan and thiophene groups contrast with phenyl, fluorophenyl, and chlorophenyl substituents in analogs (e.g., A2–A6 in , p-MPPI/p-MPPF in ).
Table 1: Substituent Comparison
Physicochemical Properties
Melting Points and Solubility:
- Target Compound : Melting point unlisted, but oxalate salts generally have higher melting points (>150°C) due to ionic interactions.
- A2–A6 () : Melting points range from 189.5–199.6°C, with chlorinated derivatives (A4–A6) showing higher values than fluorinated analogs (A2–A3) .
- N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide () : Crystallizes in chains via N–H⋯O hydrogen bonds, suggesting similar packing for the target compound .
Table 2: Thermal Properties
Biological Activity
The compound 4-(2-(furan-2-yl)-2-oxoethyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide oxalate is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and nephrology. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a specific focus on its oxalate salt form. The structure features a piperazine ring, which is known for its versatility in drug design, combined with furan and thiophene moieties that contribute to its pharmacological properties.
Research indicates that this compound may exert its biological effects through several mechanisms:
-
Anticancer Activity :
- The compound has shown promise in preclinical studies for inhibiting cancer cell proliferation. It appears to interfere with signaling pathways involved in tumor growth and metastasis.
- In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines by activating caspase pathways and modulating the expression of pro-apoptotic and anti-apoptotic proteins .
-
Renal Protection :
- The oxalate component of the compound is particularly relevant in studies related to kidney health. It has been shown to influence calcium oxalate crystallization, which is a critical factor in kidney stone formation.
- Research indicates that compounds similar to this one can reduce the cytotoxic effects of calcium oxalate crystals on renal cells, suggesting a potential protective role against kidney damage .
Biological Activity Data
The following table summarizes key findings related to the biological activity of the compound:
Case Studies
Several case studies have highlighted the therapeutic potential of compounds structurally related to this compound:
- Case Study 1 : A study on a similar piperazine derivative demonstrated significant reductions in tumor size in animal models when administered at specific dosages over a period of weeks. The mechanism was attributed to inhibition of angiogenesis and promotion of apoptosis .
- Case Study 2 : In patients with recurrent calcium oxalate stones, a derivative showed promise in reducing stone recurrence rates by altering urinary composition and inhibiting crystal growth through modulation of renal tubular responses .
Research Findings
Recent research has focused on elucidating the precise biological pathways influenced by this compound:
- Gene Expression Modulation : Exposure to the compound has been linked to changes in gene expression profiles associated with cell proliferation and apoptosis, notably upregulating genes involved in stress responses and downregulating oncogenes .
- Cellular Response Studies : In vitro experiments using renal tubular epithelial cells (HK-2) have shown that treatment with the compound leads to decreased oxidative stress markers, suggesting a protective effect against oxidative damage induced by calcium oxalate crystals .
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, typically starting with coupling a furan-2-yl carbonyl derivative to a piperazine core, followed by thiophen-2-ylmethyl carboxamide functionalization. Key steps include:
- Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the thiophen-2-ylmethyl amine to the piperazine carbonyl group .
- Oxalate salt preparation : React the free base with oxalic acid in ethanol under reflux, followed by crystallization .
- Optimization : Control temperature (0–5°C for exothermic steps), use anhydrous solvents (e.g., DCM, DMF), and employ triethylamine as a base to neutralize HCl byproducts .
- Purification : Utilize column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>95%) .
Basic: How is the structural integrity of this compound validated, and which analytical techniques are critical?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm connectivity of the furan, thiophene, and piperazine moieties. Key signals include:
- Piperazine CH₂ groups: δ 2.5–3.5 ppm (¹H NMR) .
- Furan aromatic protons: δ 6.3–7.4 ppm (¹H NMR) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺ at m/z calculated for C₁₉H₂₂N₃O₄S) .
- X-ray Crystallography : Resolves the oxalate counterion’s binding mode and confirms stereochemistry .
Basic: What preliminary biological screening assays are suitable for this compound?
- Enzyme inhibition assays : Test activity against kinases (e.g., PI3K) or GPCRs (e.g., serotonin receptors) using fluorescence polarization or radioligand binding .
- Cytotoxicity profiling : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, noting IC₅₀ values .
- Solubility assessment : Use shake-flask method in PBS (pH 7.4) and correlate with LogP calculations (predicted ~2.5) .
Advanced: How can structure-activity relationship (SAR) studies be designed to enhance target affinity?
- Substituent variation : Replace the furan-2-yl group with thiophene or pyridine analogs to probe electronic effects on receptor binding .
- Piperazine modification : Introduce methyl or chloro substituents on the phenyl ring (see ) to assess steric impacts.
- Data-driven optimization : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., 5-HT₂A receptor) and validate with SPR binding assays .
Advanced: What strategies improve pharmacokinetic properties like metabolic stability?
- Prodrug design : Mask polar groups (e.g., oxalate) with ester prodrugs to enhance oral bioavailability .
- Cytochrome P450 inhibition assays : Identify metabolic hotspots via LC-MS/MS metabolite identification .
- Plasma protein binding : Use equilibrium dialysis to measure unbound fraction and adjust lipophilicity .
Advanced: How can contradictory data in literature regarding bioactivity be resolved?
- Standardized assays : Replicate studies under uniform conditions (e.g., ATP concentration in kinase assays) to minimize variability .
- Orthogonal validation : Confirm receptor binding via both SPR and ITC to rule out assay-specific artifacts .
- Meta-analysis : Compare substituent effects across analogs (e.g., 3-chlorophenyl vs. 4-fluorophenyl derivatives in ) to identify consensus trends.
Advanced: What computational approaches predict this compound’s interaction with multi-drug resistance proteins?
- Molecular dynamics simulations : Model interactions with P-glycoprotein (P-gp) using CHARMM force fields .
- QSAR modeling : Train models on datasets of piperazine derivatives to predict efflux ratios .
- Free energy perturbation (FEP) : Calculate binding free energy changes for ABC transporter mutants .
Advanced: How is multi-target engagement evaluated to avoid off-target effects?
- Polypharmacology profiling : Screen against a panel of 50+ receptors/enzymes (e.g., CEREP panel) .
- Thermal shift assays : Measure target stabilization (ΔTm) for prioritization .
- Pathway analysis : Use STRING or KEGG to map affected signaling networks (e.g., MAPK/ERK) .
Advanced: What formulations address stability and solubility challenges?
- Co-crystallization : Explore co-crystals with succinic acid to improve aqueous solubility .
- Nanoemulsions : Use TPGS-1000 or poloxamer surfactants for IV delivery .
- Lyophilization : Stabilize the oxalate salt by lyophilizing from tert-butanol/water mixtures .
Advanced: How can selective derivatization of the thiophene moiety expand therapeutic potential?
- Click chemistry : Introduce triazole rings via CuAAC reactions to enhance BBB penetration .
- Halogenation : Add bromine at the thiophene 5-position to boost binding to DNA repair enzymes .
- Biotinylation : Attach biotin for pull-down assays to identify novel protein targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
